molecular formula C10H10FN B1470617 3-[(4-Fluorophenyl)methylidene]azetidine CAS No. 1502038-83-6

3-[(4-Fluorophenyl)methylidene]azetidine

Cat. No.: B1470617
CAS No.: 1502038-83-6
M. Wt: 163.19 g/mol
InChI Key: KDVSRQDWFPVKMT-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)methylidene]azetidine is a chemical compound with the molecular formula C10H10FN and a molecular weight of 163.19 g/mol.

Preparation Methods

The synthesis of 3-[(4-Fluorophenyl)methylidene]azetidine typically involves the reaction of 4-fluorobenzaldehyde with azetidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

3-[(4-Fluorophenyl)methylidene]azetidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the fluorine atom or the azetidine ring can be substituted with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

3-[(4-Fluorophenyl)methylidene]azetidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)methylidene]azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3-[(4-Fluorophenyl)methylidene]azetidine can be compared with other similar compounds, such as:

  • N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

These compounds share structural similarities but differ in their functional groups and specific applications . The uniqueness of this compound lies in its specific fluorine substitution and azetidine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(4-fluorophenyl)methylidene]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-5,12H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVSRQDWFPVKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=C(C=C2)F)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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